trans-3-Caren-2-ol
Description
Nomenclature and Stereochemical Representation
trans-3-Caren-2-ol, a bicyclic monoterpenoid, is systematically named 3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol . smolecule.comnih.gov Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of approximately 152.23 g/mol . smolecule.comnih.govnist.gov The structure is characterized by a bicyclo[4.1.0]heptane core, which consists of a six-membered ring fused to a three-membered ring. The "carene" base of the name indicates this specific bicyclic structure. The "-3-en-" portion of the name signifies a double bond at the third carbon position, while the "-2-ol" indicates a hydroxyl (-OH) group at the second carbon. The prefix "trans-" specifies the stereochemical relationship between the hydroxyl group and the gem-dimethyl bridge of the cyclopropane (B1198618) ring.
| Identifier | Value |
|---|---|
| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol smolecule.comnih.gov |
| Molecular Formula | C₁₀H₁₆O smolecule.comnih.govnist.gov |
| Molecular Weight | 152.23 g/mol smolecule.comnih.govnist.gov |
| CAS Number | 93905-79-4 smolecule.comnih.gov |
| Synonyms | t-Carenol, (e)-3-caren-2-ol, trans-3(10)-Caren-2-ol nih.govnist.govnist.gov |
Context within Monoterpenoid Chemistry
This compound belongs to the vast and diverse class of natural products known as monoterpenoids. Monoterpenoids are built from two isoprene (B109036) units and are major constituents of essential oils derived from plants. This compound is found in various plant species, including Citrus limon neist.res.in, downy lavender (Lavandula pubescens) semanticscholar.orgmdpi.com, and is a component of the essential oil of Citrus aurantium L. (bitter orange). rasayanjournal.co.in
The chemistry of this compound is intrinsically linked to its precursor, (+)-3-carene, a bicyclic monoterpene abundant in turpentine (B1165885) oil. niscpr.res.innih.gov The transformation of 3-carene (B45970) into more functionalized and often more valuable compounds like this compound is a significant area of research. This conversion can occur through both chemical synthesis and biotransformation processes. For instance, the biotransformation of (+)-3-carene can lead to a variety of oxygenated products, including alcohols and ketones. researchgate.netdntb.gov.ua Fungi, such as Penicillium nigricans, have been shown to transform Δ³-carene into several metabolites, including carveol, a related monoterpenoid alcohol. niscpr.res.inresearchgate.net
The chemical reactivity of this compound is typical of an alcohol. It can undergo oxidation to form the corresponding ketone, esterification with acids to produce esters, and dehydration under acidic conditions to yield olefins. smolecule.com These reactions underscore its versatility as a chemical intermediate.
Significance of this compound in Academic Inquiry
The academic interest in this compound stems from its presence in natural sources and its potential applications. Research has focused on its identification in essential oils and its contribution to their aromatic profiles. smolecule.comsemanticscholar.orgmdpi.com
Furthermore, the biotransformation of 3-carene is a subject of intense study, as it offers an environmentally friendly route to producing valuable chemicals. researchgate.netdntb.gov.ua The enzymatic conversion of 3-carene to its hydroxylated derivatives is a key area of investigation. niscpr.res.innih.gov For example, studies have explored the use of cytochrome P450 enzymes for the hydroxylation of monoterpenes. researchgate.net The development of processes to convert abundant terpenes like 3-carene into platform chemicals for polymers is also an active field of research. tum.de
| Research Area | Key Findings | References |
|---|---|---|
| Natural Occurrence | Identified in essential oils of Citrus limon, Lavandula pubescens, and Citrus aurantium. | neist.res.insemanticscholar.orgmdpi.comrasayanjournal.co.in |
| Biotransformation | Can be produced from the biotransformation of (+)-3-carene by microorganisms and plant cell cultures. | niscpr.res.inresearchgate.netdntb.gov.uaresearchgate.net |
| Chemical Synthesis | Can be synthesized from the isomerization of other terpenes or the oxidation of limonene. | smolecule.com |
| Chemical Reactivity | Undergoes typical alcohol reactions like oxidation, esterification, and dehydration. | smolecule.com |
| Biological Activity | Exhibits antimicrobial and insecticidal properties. | smolecule.com |
Structure
3D Structure
Properties
CAS No. |
93905-79-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3 |
InChI Key |
YCAQPZXDWPHYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1O)C2(C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Distribution in Botanical Species and Essential Oils
The identification of trans-3-caren-2-ol in a range of plant families highlights its significance in the chemical composition of their essential oils. The following subsections detail its occurrence in specific botanical sources.
Presence in Citrus Species Essential Oils
The essential oils of Citrus species are widely utilized for their aromatic properties. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of this compound in certain Citrus varieties. A study on the essential oil of Citrus aurantium L. identified this compound as one of its major components. rasayanjournal.co.in Another investigation into the volatile chemical composition of four different Citrus species also detected this compound in the peel of Citrus × aurantium 'Bizzarria', albeit at a lower concentration of 0.16%. nih.gov
Table 1: Presence of this compound in Citrus Species
| Botanical Species | Plant Part | Presence of this compound | Reported Concentration (%) |
|---|---|---|---|
| Citrus aurantium L. | Leaves | Identified as a major component | Not specified |
Occurrence in Cosmos bipinnatus Essential Oil
Cosmos bipinnatus, a popular ornamental plant, also contains this compound in its essential oil. A comparative study between wild and cultivated Cosmos bipinnatus revealed that the essential oil from the cultivated variety is a significant source of this compound. The main constituents in the cultivated plant's oil were (Z)-β-ocimene (48.29%), this compound (19.21%), sabinene (B1680474) (9.36%), germacrene D (6.10%), and β-pinene (4.18%). longdom.orgresearchgate.net
Table 2: Major Compounds in Cultivated Cosmos bipinnatus Essential Oil
| Compound | Concentration (%) |
|---|---|
| (Z)-β-ocimene | 48.29 |
| This compound | 19.21 |
| Sabinene | 9.36 |
| Germacrene D | 6.10 |
Identification in Bunium persicum Extracts
Bunium persicum, commonly known as black caraway or kala zeera, is a medicinally important plant whose essential oil has been found to contain this compound. Multiple studies have confirmed its presence. One hydrodistillation analysis reported the main compounds as Cuminaldehyde (23.04%), Gamma-terpene (14.48%), and this compound (12.51%). journalijar.com Other research has also listed this compound among the major phytoconstituents of B. persicum essential oil. jddtonline.infothepharmajournal.comiau.iriau.ir
Table 3: Key Compounds in Bunium persicum Essential Oil
| Compound | Reported Concentration (%) |
|---|---|
| Cuminaldehyde | 23.04 |
| Gamma-terpene | 14.48 |
| This compound | 12.51 |
| Acetic acid | 10.90 |
Detection in Rosmarinus officinalis Essential Oil
The essential oil of Rosmarinus officinalis (Rosemary) is known for its complex chemical profile. GC-MS analyses have detected the presence of this compound in rosemary essential oil, although it is not typically one of the most abundant compounds. jddtonline.infosemanticscholar.org One study identified 22 compounds, including this compound, with α-Pinene, p-Cymene, Isopulegol, Eucalyptol, 2-Naphthalenol, and Terpine being the most abundant. jddtonline.infosemanticscholar.org Another analysis reported a concentration of 0.34% for trans-3(10)-Caren-2-ol. dergipark.org.tr
Presence in Araucaria heterophylla Resin Essential Oil
The essential oil extracted from the resin of Araucaria heterophylla (Norfolk Island pine) contains this compound. One study analyzing the resin oil from an Egyptian specimen identified its major components as α-pinene (57.79%), caryophyllene (B1175711) (5.4%), d-limonene (4.82%), and this compound (4.65%). researchgate.netnih.gov Another study also reported a similar concentration of 4.56% for this compound in the resin of this species. mdpi.com
Table 4: Major Constituents of Araucaria heterophylla Resin Essential Oil
| Compound | Concentration (%) |
|---|---|
| α-Pinene | 57.79 |
| Caryophyllene | 5.4 |
| d-Limonene | 4.82 |
| This compound | 4.65 |
Identification in Cinnamomum zeylanicum Essential Oil
The essential oil of Cinnamomum zeylanicum, or cinnamon, is another botanical source of this compound. Research on the chemical composition of cinnamon oil has identified it as a significant constituent. One study reported the primary compounds as eugenol (B1671780) (10.19%), this compound (9.92%), and benzyl (B1604629) benzoate (B1203000) (9.68%). scispace.comcambridge.org A separate investigation found similar primary compounds with slightly different concentrations: eugenol (10.5%), this compound (10.2%), and benzyl benzoate (9.99%). nih.govmdpi.com
Table 5: Primary Compounds in Cinnamomum zeylanicum Essential Oil (Study 1)
| Compound | Concentration (%) |
|---|---|
| Eugenol | 10.19 |
| This compound | 9.92 |
| Benzyl benzoate | 9.68 |
| Caryophyllene | 9.05 |
Table 6: Primary Compounds in Cinnamomum zeylanicum Essential Oil (Study 2)
| Compound | Concentration (%) |
|---|---|
| Eugenol | 10.5 |
| This compound | 10.2 |
| Benzyl benzoate | 9.99 |
| Caryophyllene | 9.34 |
Detection in Centaurium pulchellum Essential Oil
The essential oil extracted from the aerial parts of Centaurium pulchellum (dwarf centaury) has been found to contain this compound. tishreen.edu.syresearchgate.net In one study, (E)-3-caren-2-ol was identified as a major component, accounting for 12.1% of the oil from a specific sample. researchgate.net Another analysis of the essential oil from the aerial parts of Centaurium pulchellum also identified the presence of this compound. tishreen.edu.sy
Presence in Pimpinella pruatjan Molk. Essential Oil
trans-Caren-2-ol is among the several oxygenated monoterpenes detected in the essential oil from the aerial parts of the Javanian plant Pimpinella pruatjan Molk. mdpi.comresearchgate.net Its concentration in the oil ranges from 0.1% to 1.2%. mdpi.comuniv-lyon1.fr
Identification in Artemisia Plant Essential Oils
Various species of the Artemisia genus have been shown to contain this compound in their essential oils.
Artemisia annua : Analysis of the flower essential oils of Artemisia annua at different flowering stages revealed the presence of trans-3(10)-Caren-2-ol. banglajol.infobrieflands.com The content of this compound was found to be 0.25% at the pre-flowering stage, 0.29% at the full-flowering stage, and 0.51% at the post-flowering stage. banglajol.infobrieflands.com
Artemisia argyi : The essential oil of Artemisia argyi leaves also contains trans-3(10)-Caren-2-ol, albeit in small amounts (0.1% or less). mdpi.com
Artemisia herba-alba : In the essential oil of Artemisia herba-alba, (E)-3(10)-Caren-2-ol was identified at a concentration of 0.11%. core.ac.uk
Artemisia ordosica : The essential oil from the aerial parts of Artemisia ordosica was found to contain 3-Caren-2-ol at a concentration of 0.91%. nih.gov
Table 1: Detection of trans-3-Caren-2-ol in Plant Essential Oils
| Plant Species | Plant Part | Compound Name | Concentration (%) |
|---|---|---|---|
| Centaurium pulchellum | Aerial Parts | (E)-3-caren-2-ol | 12.1 |
| Pimpinella pruatjan Molk. | Aerial Parts | trans-caren-2-ol | 0.1-1.2 |
| Artemisia annua | Flower (Pre-flowering) | trans-3(10)-Caren-2-ol | 0.25 |
| Artemisia annua | Flower (Full-flowering) | trans-3(10)-Caren-2-ol | 0.29 |
| Artemisia annua | Flower (Post-flowering) | trans-3(10)-Caren-2-ol | 0.51 |
| Artemisia argyi | Leaves | trans-3(10)-Caren-2-ol | ≤ 0.1 |
| Artemisia herba-alba | Aerial Parts | (E)-3(10)-Caren-2-ol | 0.11 |
| Artemisia ordosica | Aerial Parts | 3-Caren-2-ol | 0.91 |
Enzymatic and Microbial Biotransformation of Precursors
The synthesis of this compound and related compounds can be achieved through the biotransformation of precursors like Δ³-Carene, a bicyclic monoterpene. niscpr.res.inresearchgate.net
Biotransformation of Δ³-Carene by Fungi (e.g., Penicillium nigricans)
A strain of the fungus Penicillium nigricans, isolated from forest soil, has demonstrated the ability to transform Δ³-Carene. niscpr.res.inresearchgate.netresearchgate.net This fungus utilizes Δ³-Carene as its sole carbon source and converts it into various neutral and acidic metabolic products. niscpr.res.inresearchgate.net While this compound itself is not listed as a direct product in these specific studies, the transformation pathways involve the formation of structurally related compounds. The neutral products identified include dihydrocarvone, carvone, and carveol. niscpr.res.inresearchgate.nettuwien.at
Proposed Metabolic Pathways from Δ³-Carene
Studies on the biotransformation of Δ³-Carene by Penicillium nigricans have led to the proposal of several metabolic pathways. niscpr.res.inresearchgate.net One proposed pathway begins with the hydroxylation of Δ³-Carene, catalyzed by the enzyme Δ³-carene hydroxylase, which leads to the cleavage of the cyclopropane (B1198618) ring to form carveol. niscpr.res.in This initial hydroxylation is a key step in the transformation process. niscpr.res.in Subsequent enzymatic reactions, including isomerization and oxidation, lead to the formation of other metabolic products. niscpr.res.in Although not explicitly forming this compound, these pathways demonstrate the fungal capacity to modify the carene skeleton.
Biotransformation of (1S)-3-Carene by Plant Cell Cultures (e.g., Picea abies)
Suspension cultures of Norway spruce (Picea abies) have been shown to readily transform (1S)-3-carene into various oxygenated products. nih.govnih.govresearchgate.net The transformation is rapid, with most of the substrate being consumed within the first 24 hours. nih.gov The major final products of this biotransformation are (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.govnih.govresearchgate.net The reaction proceeds through several intermediate compounds, and the relative abundance of these products changes over time. nih.govnih.gov While this compound is not a final product, the process highlights the capability of plant cell cultures to perform complex oxidations on the 3-carene (B45970) structure. nih.govdntb.gov.ua
Hydroxylation and Oxidation Processes in Biotransformation
The biotransformation of the bicyclic monoterpene (+)-3-carene often involves initial hydroxylation and subsequent oxidation reactions, yielding a variety of oxygenated derivatives. These reactions are typically catalyzed by enzymes, such as cytochrome P450 monooxygenases, produced by various microorganisms. asm.orgnih.gov
Fungi are particularly notable for their capacity to transform (+)-3-carene. For instance, a strain of Penicillium nigricans, isolated from forest soil, demonstrates the ability to convert Δ³-carene into several neutral and acidic metabolites. niscpr.res.inresearchgate.net The proposed pathway for the neutral compounds begins with the hydroxylation of Δ³-carene, catalyzed by a Δ³-carene hydroxylase, which cleaves the cyclopropane ring to produce carveol. niscpr.res.in This is followed by oxidation of the hydroxyl group to a keto group, forming compounds like (+)-trans-p-mentha-5,8-dien-2-one. niscpr.res.in
Similarly, the plant-pathogenic fungus Botrytis cinerea is known to oxidize monoterpenes. researchgate.net While specific studies on its direct transformation of 3-carene to this compound are limited, its known activity on related monoterpenes like (-)-β-pinene suggests a capacity for hydroxylation and oxidation, producing various hydroxylated and dihydroxylated products. researchgate.net Fungi such as Aspergillus niger and Aspergillus parasiticus are also utilized in the biotransformation of carene derivatives, yielding multiple metabolites through oxidative processes. dergipark.org.trhebmu.edu.cn The biotransformation of a carene derivative, 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone, by Aspergillus niger and Botrytis cinerea resulted in a variety of hydroxylated and reduced products. dergipark.org.tr
In some biological systems, the oxidation can be highly specific. The larvae of the common cutworm (Spodoptera litura) execute a regioselective hydroxylation at the C-9 methyl group of (+)-Δ³-carene, followed by stereoselective epoxidation, resulting in (+)-(1S,3S,4R,6R,7S)-3,4-epoxycaran-9-ol. acs.org Human cytochrome P450 enzymes also metabolize Δ³-carene, with enzymes like CYP2B6 catalyzing hydroxylation to form Δ³-carene-10-ol, and CYP1A2 catalyzing epoxidation. researchgate.net
Table 1: Examples of Hydroxylation and Oxidation Products from (+)-3-Carene and its Derivatives
| Organism/System | Substrate | Key Products |
|---|---|---|
| Penicillium nigricans | Δ³-carene | Carveol, (+)-trans-p-mentha-5,8-dien-2-one niscpr.res.in |
| Spodoptera litura (larvae) | (+)-Δ³-carene | (+)-(1S,3S,4R,6R,7S)-3,4-epoxycaran-9-ol acs.org |
| Botrytis cinerea | 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone | 1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol, 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol dergipark.org.tr |
| Aspergillus niger | 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone | 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol, 6,6-dimethylbicyclo[3.1.0]hexan-2-ylethanone dergipark.org.tr |
| Human CYP2B6 | Δ³-carene | Δ³-carene-10-ol researchgate.net |
| Human CYP1A2 | Δ³-carene | Δ³-carene-epoxide researchgate.net |
Isomerization During Biotransformation
Isomerization reactions are crucial steps in the microbial transformation of terpenes, often occurring after an initial enzymatic attack, such as hydroxylation. These rearrangements can alter the carbon skeleton or shift the position of double bonds, leading to a diverse array of products.
In the biotransformation of Δ³-carene by Penicillium nigricans, an isomerization step follows the initial hydroxylation. niscpr.res.in After the formation of carveol, the double bond's position changes to yield (+)-trans-p-mentha-5,8-dien-3-ol. niscpr.res.in This isomer is then further oxidized. A subsequent isomerization occurs when (+)-trans-p-mentha-5,8-dien-2-one is converted to carvone. niscpr.res.in
The bacterium Alcaligenes defragrans is noted for its ability to metabolize various monoterpenes under denitrifying conditions. mpg.de While it can grow on (+)-3-carene, it exhibits selectivity based on the substrate's structure. It was observed that this bacterium could carry out the cometabolic isomerization of isolimonene (B49398) to isoterpinolene, highlighting its enzymatic capability for molecular rearrangement. mpg.de This suggests that isomerization is a potential pathway in the microbial processing of carene-related structures.
Chemical methods also demonstrate the potential for isomerization of the carene structure. For example, 3-carene can be isomerized to 2-carene (B1609329) using catalysts like Na/o-chlorotoluene or to 4-carene using strong base catalysts. orientjchem.orggoogle.com While not a biotransformation, this shows the chemical feasibility of rearrangements within the carene framework, which microorganisms can achieve enzymatically. For instance, heating a mixture of d-3-carene and d-4-carene can cause the thermal isomerization of d-4-carene to d-trans-isolimonene, while the d-3-carene remains largely unchanged due to its higher thermal stability. google.com
Table 2: Isomerization Reactions in the Transformation of Carene and Related Terpenes
| Organism/Process | Initial Substrate/Intermediate | Isomerization Product |
|---|---|---|
| Penicillium nigricans | Carveol (from Δ³-carene) | (+)-trans-p-mentha-5,8-dien-3-ol niscpr.res.in |
| Penicillium nigricans | (+)-trans-p-mentha-5,8-dien-2-one | Carvone niscpr.res.in |
| Alcaligenes defragrans | Isolimonene | Isoterpinolene mpg.de |
| Chemical Catalysis (Na/o-chlorotoluene) | 3-carene | 2-carene orientjchem.org |
| Chemical Catalysis (Strong Base) | 3-carene | 4-carene google.com |
| Thermal Process | d-4-carene | d-trans-isolimonene google.comgoogle.com |
Advanced Synthetic Methodologies and Derivatization Strategies
Chemical Synthesis from Carane Precursors
The chemical synthesis of trans-3-Caren-2-ol and related compounds often begins with (+)-3-carene, a versatile and naturally abundant chiral starting material. researchgate.netsciencenet.cn Various synthetic routes, including isomerization, condensation, oxidation, and epoxidation, have been explored to functionalize the carene skeleton.
(+)-3-Carene serves as a valuable chiral building block for the synthesis of a variety of optically active compounds. researchgate.netresearchgate.net Its inherent chirality is often preserved throughout synthetic sequences, making it an attractive starting material for the asymmetric synthesis of complex molecules. researchgate.netidsi.md The bicyclic framework of carene, featuring a cyclopropane (B1198618) ring, provides a unique structural motif for further chemical manipulation. researchgate.netidsi.md
Condensation reactions of carene precursors with various reagents are employed to introduce new functional groups. For instance, the condensation of 2-carene (B1609329) with aldehydes in the presence of montmorillonite (B579905) clays (B1170129) can lead to the formation of hexahydroisobenzofurans and compounds with a 3-oxabicyclo[3.3.1]nonane structure. nih.gov While 3-carene (B45970) can also react with aldehydes to yield the same products, the yields are significantly lower due to the lower reactivity of 3-carene compared to its isomer, 2-carene. nih.gov The isomerization of 3-carene to the more reactive 2-carene is often a necessary preliminary step to achieve higher yields in these condensation reactions. nih.gov
The oxidation of (+)-3-carene can yield a variety of oxygenated derivatives, including ketones and alcohols. rsc.org A method for preparing 3-caren-2-ol from 3-carene involves using an oxidizing agent such as selenium dioxide (SeO₂), manganese dioxide (MnO₂), or chromium(III) oxide (Cr₂O₃) in an alcohol solvent. google.com The reaction is typically carried out by heating the mixture of the oxidizing agent and alcohol, followed by the dropwise addition of 3-carene. google.com This process can achieve a conversion efficiency of over 50% for 3-carene, with the yield of 3-caren-2-ol exceeding 25%. google.com Other oxidation products, such as 3-caren-5-ol, may also be formed. google.com The use of peracetic acid as the oxidant has also been reported, though with lower conversion and yield. google.com
Seven oxidation products of (+)-3-carene have been identified, including 3-caren-2-one and 3-caren-5-one, which can be obtained through oxidation with tert-butylchromate and selenium dioxide. rsc.org
Table 1: Oxidation Products of (+)-3-carene
| Product Name | Oxidizing Agent(s) |
|---|---|
| 3-caren-2-one | tert-butylchromate, selenium dioxide |
| 3-caren-5-one | tert-butylchromate, selenium dioxide |
| 3-carene-2,5-dione | Not specified |
| trans-3,4-epoxy-3-carene | hydrogen peroxide, peracetic acid |
| carane-3-exo-4-endo-diol | Not specified |
| (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol | Not specified |
| trans-4-caranone | Not specified |
Data sourced from Journal of the Chemical Society, Perkin Transactions 2. rsc.org
The epoxidation of 3-carene is a key reaction for introducing functionality to the double bond. researchgate.netmdpi.com This reaction typically yields trans-3,4-epoxycarane. researchgate.net Various catalytic systems have been developed for this transformation using aqueous hydrogen peroxide. One such system employs manganese sulfate, salicylic (B10762653) acid, sodium bicarbonate, and acetonitrile (B52724) as a polar solvent. researchgate.netmdpi.com This method allows for the selective epoxidation of 3-carene, and the resulting epoxide can be isolated with a yield of 47%. researchgate.netmdpi.com Byproducts of this reaction can include 3-caren-5-one and 3-carene-2,5-dione. researchgate.netmdpi.com The use of a rhenium catalyst with 35% hydrogen peroxide has been reported to give a 75% yield of the epoxide. researchgate.net Another approach involves the use of methyltrioxorhenium as a catalyst, which can result in up to a 98% yield of α-3,4-epoxycarane. ichem.md
Both car-2-enes and car-3-enes are important starting materials in stereoselective synthesis. researchgate.net The hydroboration of (+)-2-carene followed by oxidation is a known method to produce 2-caranols. nih.gov The stereoselectivity of these reactions is a key consideration, and the existing chiral centers in the carene molecule often direct the stereochemical outcome of the transformations. researchgate.net
Chemoenzymatic and Biocatalytic Approaches to Derivatives
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for producing derivatives of this compound. researchgate.netnih.gov These approaches utilize enzymes or whole-cell systems to perform specific transformations on the carene skeleton. researchgate.netnih.gov
Biotransformation of carenes can lead to a range of oxygenated products. researchgate.netdntb.gov.ua For instance, the biotransformation of (1S)-3-carene by Picea abies suspension culture can produce (1S)-3-caren-5-one and (1S)-2-caren-4-one as major products. researchgate.netdntb.gov.ua The time course of the reaction can be manipulated to favor the formation of specific products, such as (1S,3S,4R)-3,4-epoxycarane at the beginning of the reaction. researchgate.netdntb.gov.ua
In rabbits, the biotransformation of (+)-3-carene results in several metabolites, including (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, and their corresponding carboxylic acids. nih.gov Human metabolism of 3-carene leads to the formation of 3-caren-10-carboxylic acid and 3-caren-3,4-diol, with 3-caren-10-ol (B7659187) being a short-lived intermediate. fau.de
Lipases are another class of enzymes used in the chemoenzymatic synthesis of chiral derivatives. researchgate.net These enzymes can be used for the kinetic resolution of racemic mixtures to obtain optically pure alcohols. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (+)-3-Carene |
| (+)-2-Carene |
| 3-caren-2-one |
| 3-caren-5-one |
| 3-carene-2,5-dione |
| trans-3,4-epoxycarane |
| carane-3-exo-4-endo-diol |
| (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol |
| trans-4-caranone |
| (-)-m-mentha-4,6-dien-8-ol |
| 3-caren-9-ol |
| 3-caren-10-ol |
| 3-caren-10-carboxylic acid |
| 3-caren-3,4-diol |
| Selenium dioxide |
| Manganese dioxide |
| Chromium(III) oxide |
| Peracetic acid |
| Hydrogen peroxide |
| tert-butylchromate |
| Montmorillonite clay |
| Methyltrioxorhenium |
| Aldehydes |
| Hexahydroisobenzofurans |
| 3-oxabicyclo[3.3.1]nonane |
Formation of Structural Analogs and Novel Scaffolds
A significant synthetic strategy involves the isomerization of (+)-3-carene to its isomer, (+)-2-carene, which serves as a precursor for constructing complex heterocyclic scaffolds. nih.govresearchgate.net This isomerization can be effectively catalyzed by materials such as montmorillonite K10 clay. nih.gov
The resulting 2-carene-containing mixture can then undergo a Prins-type cyclization reaction with various aldehydes to synthesize hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane structures. nih.govresearchgate.net This reaction is often catalyzed by montmorillonite clays. nih.gov For example, the reaction of a 2-carene mixture with heteroaromatic aldehydes like 2-thiophenecarboxaldehyde yields the corresponding (S)-hexahydroisobenzofuran derivative in high yield (e.g., 78%), along with a minor amount of the 3-oxabicyclo[3.3.1]nonane skeleton. nih.gov The predominant formation of the (S)-isomer is energetically favored. nih.govresearchgate.net These novel heterocyclic compounds have been identified as potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme in DNA repair, making them promising for cancer therapy research. nih.govresearchgate.netmdpi.com
The table below illustrates the synthesis of these scaffolds using different aldehydes.
| Aldehyde Reactant | Catalyst | Primary Scaffold Product | Minor Scaffold Product | Reference |
|---|---|---|---|---|
| 2-Thiophenecarboxaldehyde | Montmorillonite K10 | (S)-Hexahydroisobenzofuran derivative | 3-Oxabicyclo[3.3.1]nonane derivative | nih.gov |
| Aromatic Aldehydes (e.g., Vanillin) | Montmorillonite K10 | Hexahydroisobenzofurans | 3-Oxabicyclo[3.3.1]nonanes | researchgate.net |
| Crotonaldehyde | Montmorillonite K10 | Hexahydroisobenzofurans (mixture of (S)/(R) isomers) | Not specified as major | nih.gov |
The inherent chirality and rigid bicyclic framework of (+)-3-carene make its derivatives highly effective as chiral ligands and auxiliaries in asymmetric synthesis. mdpi.comichem.md These properties allow for the induction of high stereoselectivity in catalytic reactions. mdpi.com
A notable application is the synthesis of optically pure mono-N-tosylated-1,2-diamines from (+)-3-carene. thieme-connect.comresearchgate.net The synthesis begins with the transformation of (+)-3-carene into an N-tosylaziridine derivative, which then undergoes ring-opening with sodium azide, followed by reduction. thieme-connect.comresearchgate.net The resulting chiral diamine ligand has proven effective in the asymmetric transfer hydrogenation of aromatic ketones. thieme-connect.comresearchgate.net
Another strategy involves the synthesis of new chiral Schiff bases from (+)-3-carene. researchgate.net These Schiff bases can be used as ligands in metal complex-catalyzed reactions, such as the asymmetric oxidation of sulfides to produce chiral sulfoxides. researchgate.net The optical purity of the resulting sulfoxides is influenced by reaction conditions like temperature. researchgate.net Furthermore, derivatives of (+)-3-carene have been used to create chiral phosphites that serve as bidentate ligands. ichem.md
The following table details examples of these derivatization strategies.
| Carene-Derived Ligand/Auxiliary | Asymmetric Reaction | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Mono-N-tosylated-1,2-diamine | Transfer Hydrogenation | Aromatic Ketones | Effective asymmetric induction | thieme-connect.com, researchgate.net |
| Chiral Schiff Bases | Vanadium-Catalyzed Oxidation | Sulfides (e.g., Thioanisole) | Formation of chiral sulfoxides | researchgate.net |
| Aminodiols | Addition of Diethylzinc | Benzaldehyde | Formation of (R)- and (S)-1-phenyl-1-propanol with moderate enantioselectivity | researchgate.net |
Reaction Mechanisms and Pathways
Elucidation of Catalytic Reaction Pathways
The catalytic transformation of 3-carene (B45970) is a cornerstone of its synthetic utility, enabling the formation of a diverse array of functionalized molecules.
The condensation of 3-carene with formaldehyde (B43269), a reaction of significant commercial interest for producing fragrances and chiral platform chemicals, has been the subject of comprehensive study. researchgate.net This reaction, often catalyzed by Brønsted and Lewis acids, leads to the formation of trans-4-hydroxymethyl-2-carene. researchgate.net The mechanism involves the initial reaction of a protonated formaldehyde with the 3-carene olefin, forming a β-hydroxycarbocation. ichem.md This intermediate then stabilizes by losing a proton, which regenerates the double bond. ichem.md The stereochemistry of this process is notable, proceeding as a trans-addition which, combined with the steric hindrance from the gem-dimethyl group, results in selective hydroxymethylation. ichem.md
A variety of catalysts have been explored for this condensation, including phosphoric acid, zinc chloride, lithium perchlorate (B79767), and aluminosilicates like halloysite (B83129) nanotubes and montmorillonite (B579905) K-10. researchgate.net While many of these catalysts are effective, the selectivity towards the desired trans-4-hydroxymethyl-2-carene can be limited by subsequent reactions, such as acetylation and the addition of a second formaldehyde molecule. researchgate.net For instance, zinc chloride and lithium perchlorate tend to promote the formation of compounds from successive condensations with formaldehyde. researchgate.net In contrast, weakly acidic catalysts like halloysite result in low conversion of 3-carene and a higher proportion of acetylation products. researchgate.net Phosphoric acid has demonstrated the highest selectivity for trans-4-hydroxymethyl-2-carene, particularly when used in an acetic acid mixture. researchgate.netresearchgate.net
The reaction conditions, including the concentration of formaldehyde and the presence of water, play a crucial role in directing the reaction pathway. An excess of formaldehyde or catalyst loading can significantly increase the yield of the target terpenoid by ensuring a sufficient amount of the active formaldehyde form. researchgate.netresearchgate.net The presence of water can also enhance selectivity by inhibiting side reactions. researchgate.netresearchgate.net Detailed mechanistic studies, supported by DFT calculations, have confirmed that the further transformation of the initial product, trans-4-hydroxymethyl-2-carene, is energetically favorable, which aligns with experimental observations. researchgate.netx-mol.net
The isomerization of carene derivatives is a key transformation that can be influenced by various catalysts and conditions. For instance, 3-carene can be isomerized to 2-carene (B1609329) using an alkaline catalyst system of sodium/o-chlorotoluene. orientjchem.org This reaction proceeds through the formation of a carbanion, which then abstracts a hydrogen atom from the saturated C-C bond of 3-carene, leading to an electronic rearrangement and the formation of the 2-carene isomer. orientjchem.org This isomerization is significant as 2-carene can be a precursor for other valuable compounds like trans-isolimonene through thermal isomerization. orientjchem.org
Isomerization can also be catalyzed by solid bases such as MgO and CaO, as well as Ni/SiO2 catalysts and basic zeolites, although these methods often require high temperatures and may result in lower selectivity. orientjchem.org The use of a solvent like xylene has been traditionally employed to facilitate the basicity of the catalyst, but recent studies have shown that the isomerization can also proceed efficiently under solvent-free conditions. orientjchem.org
The isomerization of carene derivatives is not limited to the carbon skeleton. For example, the biotransformation of Δ3-carene by certain microorganisms can lead to the isomerization of intermediate compounds. In one proposed pathway, the initial hydroxylation and cyclopropane (B1198618) ring cleavage of Δ3-carene forms carveol, which then undergoes isomerization, involving a shift in the double bond position, to yield (+)-trans-p-mentha-5,8-dien-3-ol. niscpr.res.in
Thermal and Photochemical Transformations
Heat and light can induce significant structural changes in carene compounds, leading to a variety of products through complex reaction pathways.
The thermal decomposition, or pyrolysis, of 3-carene has been studied under various conditions to understand its behavior as a potential biofuel and to elucidate its decomposition pathways. researchgate.net Pyrolysis is the process of heating organic materials at high temperatures in the absence of oxygen, causing the chemical compounds to decompose into combustible gases and charcoal. studentenergy.org Studies conducted in jet-stirred quartz reactors and shock tubes have revealed that the decomposition of 3-carene begins around 800 K and is nearly complete by 970 K. researchgate.netias.ac.in
The products of 3-carene pyrolysis are diverse and depend on the specific temperature and pressure conditions. At higher temperatures (920 K to 1220 K), the major products are linear hydrocarbons such as acetylene, allene, and butadiene, along with isoprene (B109036), cyclopentadiene, hexatriene, benzene, toluene, and p-xylene. researchgate.netias.ac.in Theoretical calculations suggest that these linear hydrocarbons are the primary products of the decomposition process. researchgate.netias.ac.in In contrast, pyrolysis at lower temperatures (480-675°C) has been reported to yield primarily cyclic compounds, with cymene being abundant at the lower end of this range. researchgate.net The formation of these products is indicative of a free radical mechanism driving the decomposition of 3-carene. researchgate.net Heating Δ3-carene in a gas chromatograph oven at 120°C has been shown to produce a range of oxygenated and aromatic compounds, including 4-hydroxy-2-methyl-2-cyclohexenone, 3-carene oxide, o-cymene, p-cymenene, 3-caren-2-one, 3-caren-5-one, 3-carene-2,5-dione, and trans-2-hydroxy-3-caren-5-one. frontiersin.org
Electrophilic Reactions and Cyclopropane Ring Opening
The strained cyclopropane ring in 3-carene is susceptible to cleavage by electrophiles, leading to the formation of various rearranged products. researchgate.net The reaction of 3-carene with electrophiles, such as perfluoroalkanoic acids, is expected to begin with the protonation and subsequent opening of the cyclopropane ring. researchgate.net This process can lead to the formation of both p- and m-menthyl cations. researchgate.net The specific pathway and resulting products are dependent on the reaction conditions. researchgate.net
The opening of the cyclopropane ring is a key step in many transformations of 3-carene. For instance, in the biosynthesis of (+)-3-carene, the formation of the cyclopropane ring is a crucial step catalyzed by monoterpene synthases. nih.gov Conversely, reactions that involve the cleavage of this ring can lead to a diverse range of monocyclic and acyclic compounds. The stereochemistry of these ring-opening reactions is often complex and can be influenced by the nature of the electrophile and the reaction medium.
Oxidative Transformation Pathways
The oxidation of 3-carene can proceed through several pathways, yielding a variety of oxygenated derivatives. These reactions are of interest for the synthesis of fine chemicals and for understanding the atmospheric chemistry of this biogenic volatile organic compound.
The epoxidation of the double bond in 3-carene is a common oxidative transformation. ichem.md This reaction can be achieved using various reagents, including peracids and catalytic systems like methyltrioxorhenium or sodium tungstate (B81510) with hydrogen peroxide. ichem.md The selectivity of the epoxidation can be influenced by the choice of catalyst and reaction conditions. ichem.md The resulting 3-carene epoxide is a valuable intermediate that can undergo further transformations, such as ring-opening reactions with various nucleophiles. ichem.mdmdpi.com
Allylic oxidation is another important pathway for the functionalization of 3-carene. This can lead to the formation of alcohols and ketones at the allylic positions. The biotransformation of Δ3-carene by microorganisms often involves initial hydroxylation, which can occur at various positions on the molecule. niscpr.res.in For example, human liver microsomes can metabolize Δ3-carene to Δ3-carene-10-ol. researchgate.net
The atmospheric oxidation of Δ3-carene, initiated by hydroxyl radicals (OH), is a complex process that can lead to the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOA). acs.orgnih.gov The initial addition of an OH radical to the double bond is followed by a series of reactions, including the addition of molecular oxygen and subsequent intramolecular hydrogen shifts (autoxidation), leading to the formation of peroxy radicals and ultimately stable, highly oxygenated products. acs.orgnih.gov Computational studies have suggested that the abstraction of primary hydrogens from the methyl groups of 3-carene may also be a significant pathway in its atmospheric oxidation. nih.gov The composition of the resulting gas and particle phase products is diverse, with C7-C10 species dominating the SOA. acs.orgnih.gov
Stereochemical Investigations and Chiral Purity
Determination of Absolute and Relative Stereochemistry
The precise spatial orientation of the hydroxyl group relative to the bicyclic carene skeleton, along with the configuration at each chiral center, defines the absolute and relative stereochemistry of trans-3-Caren-2-ol. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide information on relative stereochemistry, definitive determination of the absolute configuration often requires more advanced techniques. For instance, in related carene derivatives, the stereochemical elucidation of oxides has been achieved using lanthanide shift reagents in NMR spectroscopy. rsc.orgresearchgate.net
Single-crystal X-ray diffraction is the most reliable and unambiguous method for determining the absolute configuration of chiral molecules. d-nb.infochem-soc.si This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its absolute structure can be established.
While a specific X-ray crystallographic study for this compound is not prominently documented in readily available literature, the technique has been successfully applied to closely related oxidation products of (+)-3-carene. For example, the crystal structures and absolute configurations of pure enantiomers of diols derived from (+)-3-carene, such as (1S,3R,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-exo-4-endo-diol, have been unequivocally determined by X-ray diffraction. rsc.orgresearchgate.net These studies establish the utility of X-ray crystallography for defining the stereochemistry within the carene framework, a methodology directly applicable to this compound should suitable crystals be obtained.
| Parameter sort | Value sort |
|---|---|
| Compound | (1S,3R,4R,6R)-carane-3-exo-4-endo-diol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.076(4) |
| b (Å) | 8.836(2) |
| c (Å) | 12.487(3) |
| Z (molecules/unit cell) | 4 |
Enantiomeric Excess Determination Methods
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Accurate determination of ee is crucial in stereoselective synthesis and for characterizing natural products. thieme-connect.de
The most common and accurate methods for determining the enantiomeric purity of chiral alcohols like this compound are chromatographic techniques. researchgate.net
Gas Chromatography (GC) with Chiral Stationary Phases: This is a powerful and widely used method. libretexts.orggcms.cz The sample is passed through a capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrins). The different enantiomers interact diastereomerically with the chiral phase, leading to different retention times and allowing for their separation and quantification. scielo.brmdpi.com This method offers high precision for measuring enantiomeric ratios. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: Similar to chiral GC, chiral HPLC uses a column packed with a chiral material to separate enantiomers. researchgate.net It is considered a standard method in the field for its accuracy.
NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: While enantiomers have identical NMR spectra in achiral solvents, their spectra can be differentiated in a chiral environment. libretexts.org This can be achieved by reacting the enantiomeric mixture with a pure chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR signals. researchgate.net Alternatively, using a chiral solvating agent can induce temporary diastereomeric interactions, causing separate signals for the enantiomers. libretexts.org
| Method sort | Principle sort | Typical Application sort |
|---|---|---|
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Analysis of volatile compounds like terpene alcohols in essential oils and reaction mixtures. scielo.brnih.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a column containing a chiral stationary phase. | Considered a standard, highly accurate method for ee determination of a wide range of compounds. researchgate.net |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Ester Analysis) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. | Determination of ee and absolute configuration for compounds with suitable functional groups (e.g., alcohols). researchgate.net |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, causing non-equivalent chemical shifts for enantiomers. | Direct analysis without chemical modification, useful for APIs and other chiral molecules. libretexts.org |
Impact of Stereoisomerism on Reactivity and Derivatization
The specific three-dimensional structure of a stereoisomer significantly influences its chemical reactivity. numberanalytics.com In the case of the carene framework, the fixed bicyclic structure and the orientation of its substituents create a distinct steric environment that directs the approach of reagents.
For example, the epoxidation of (+)-3-carene is highly stereoselective. The oxidation typically occurs from the side opposite to the bulky gem-dimethyl cyclopropane (B1198618) ring, leading preferentially to the formation of a specific epoxide diastereomer. ichem.md This inherent stereocontrol is a direct consequence of the molecule's ground-state conformation. Similarly, biotransformation reactions often exhibit high regio- and stereoselectivity. The metabolic oxidation of (+)-Δ³-carene by the larvae of Spodoptera litura involves stereoselective epoxidation at the C-3 double bond and regioselective hydroxylation at a specific methyl group (C-9). acs.orgnih.gov
These examples demonstrate that the pre-existing stereocenters in the carene molecule govern the stereochemical outcome of subsequent reactions, making it a valuable chiral synthon for creating new, complex chiral molecules. The reactivity and the stereochemical course of derivatization are not uniform across all stereoisomers but are dictated by the unique spatial arrangement of each isomer. copernicus.org
Control of Stereoselectivity in Synthetic Routes
Leveraging the inherent chirality of naturally occurring terpenes like (+)-3-carene is a common strategy in asymmetric synthesis. researchgate.net The goal is to control the formation of specific stereoisomers in a predictable manner. A highly stereocontrolled synthesis of (+)-ingenol, a complex diterpenoid, was achieved starting from inexpensive (+)-3-carene, highlighting its utility as a chiral building block. nih.gov
Several strategies are employed to control stereoselectivity in synthetic routes involving the carene skeleton:
Substrate Control: As mentioned previously, the inherent stereochemistry of the starting carene derivative can direct the outcome of a reaction. The epoxidation of (+)-3-carene with reagents like m-chloroperbenzoic acid (m-CPBA) selectively yields the trans-epoxide. researchgate.net
Reagent Control: The choice of reagents and catalysts can profoundly influence the stereochemical outcome. The oxidation of (+)-3-carene using nano-powder alumina (B75360) as a heterogeneous catalyst with hydrogen peroxide leads to the exclusive formation of the α-oxide with high yield. idsi.md
Biotransformation: The use of enzymes or whole organisms can lead to highly specific and stereoselective transformations that are difficult to achieve with conventional chemical methods. The biotransformation of (1S)-3-carene by Picea abies suspension culture yields a variety of oxygenated products, with the formation of specific stereoisomers being dependent on the enzymatic system. researchgate.net
These approaches allow chemists to synthesize new derivatives of this compound with a high degree of control over their three-dimensional structure, which is essential for developing compounds with specific biological or material properties. cnaa.mddntb.gov.uarsc.org
Advanced Spectroscopic and Analytical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular structure of trans-3-Caren-2-ol and its derivatives by mapping the chemical environments of specific atomic nuclei.
¹H, ¹³C, and ¹⁷O NMR Analyses of Carene Derivatives
The analysis of carene derivatives, including alcohols and ketones derived from (+)-3-carene, has been extensively performed using ¹H, ¹³C, and even ¹⁷O NMR spectroscopy. rsc.org For instance, the oxidation products of (+)-3-carene, such as 3-caren-2-one and various carene diols, have been characterized by assigning their respective ¹H and ¹³C NMR spectra. rsc.org The differentiation between isomeric compounds, such as 3-caren-2-one and 3-caren-5-one, is achievable due to distinct differences in the ¹³C NMR chemical shifts of the double bond methyl group. rsc.org
While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided results, general principles from the analysis of related carene derivatives apply. For example, ¹H-NMR analysis of essential oils containing carene derivatives has been performed using spectrometers like the Bruker Ascend 400MHz. revistadechimie.ro The ¹H NMR spectra of (+)-3-carene, the precursor to many of these derivatives, are available in spectral databases. nih.gov Similarly, ¹³C NMR spectra for (+)-3-carene are also documented. nih.gov The assignment of ¹⁷O NMR signals for carene diols has been based on established literature values. rsc.orgresearchgate.net
2D NMR Techniques (e.g., C,H-COSY)
Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between protons within a molecule. oxinst.comcreative-biostructure.com In the analysis of carene oxidation products, C,H-COSY spectra have been instrumental in assigning the complex ¹³C NMR spectra. rsc.org This technique reveals correlations between J-coupled protons, typically those on adjacent carbon atoms, helping to piece together the carbon framework of the molecule. oxinst.com By observing the cross-peaks in a COSY spectrum, which connect signals from coupled protons, chemists can confirm the bonding sequence within the bicyclic carene structure. oxinst.comcreative-biostructure.com
Application of Lanthanide Shift Reagents
Lanthanide shift reagents (LSRs), such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], are paramagnetic complexes used to induce significant chemical shift changes in the NMR spectra of molecules with basic functional groups. libretexts.orgmdpi.com This effect is particularly useful for resolving overlapping signals and aiding in stereochemical assignments. libretexts.org In the study of carene derivatives, the lanthanide shift reagent [Eu(dpm)₃] has been successfully employed for the stereochemical elucidation of compounds like trans-3,4-epoxy-3-carene. rsc.org The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide ion, which complexes with lone-pair-bearing atoms like oxygen. libretexts.orgmdpi.com This technique has proven valuable in the structural analysis of complex natural products. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for separating, identifying, and quantifying the individual components of volatile mixtures, such as essential oils. This compound has been identified as a constituent in the essential oils of various plants through GC-MS analysis. mdpi.comacs.orgu-szeged.hunih.govlongdom.org
For example, it has been detected in the essential oil of Lavandula pubescens, where it constituted 2.51% of the stem oil and 0.76% of the leaf oil. mdpi.com It was also found in the essential oil of Piper species, though in smaller amounts. acs.org In a study on caraway essential oil, this compound was identified as a minor component. u-szeged.hu Furthermore, it has been reported in the volatile profile of Citri Sarcodactylis Fructus nih.gov and as a major component (19.21%) in the essential oil of cultivated Cosmos bipinnatus. longdom.org The identification of this compound in these studies was typically achieved by comparing its mass spectrum and retention index with those of reference compounds in spectral libraries like NIST. u-szeged.hulongdom.org
Table 1: GC-MS Data for this compound *
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | nih.govnist.gov |
| Molecular Weight | 152.23 g/mol | nih.gov |
| Kovats Retention Index (Standard non-polar) | 1188 | nih.gov |
Electron Ionization Mass Spectrometry Data Interpretation
Electron Ionization (EI) is a common ionization technique used in MS. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation of the molecule. mdpi.comu-szeged.hu The resulting fragmentation pattern is a characteristic fingerprint that aids in structural elucidation.
The EI mass spectrum of this compound is available in the NIST WebBook. nist.gov The mass spectrum shows a characteristic pattern of fragment ions. According to the PubChem database, the top three peaks in the mass spectrum of this compound have m/z values of 119, 91, and 134. nih.gov The interpretation of these fragments provides clues about the structure of the parent molecule. For instance, the molecular ion peak [M]⁺ would be expected at m/z 152, corresponding to the molecular weight of C₁₀H₁₆O. nih.gov The fragment at m/z 134 likely corresponds to the loss of a water molecule ([M-H₂O]⁺), a common fragmentation pathway for alcohols. The other major fragments arise from further cleavages of the bicyclic ring system.
Table 2: EI-MS Peak Data for this compound *
| m/z | Relative Intensity | Description | Source |
|---|---|---|---|
| 119 | Top Peak | Major Fragment | nih.gov |
| 91 | 2nd Highest | Fragment | nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful analytical tool that investigates the interaction of light with the chemical bonds within a molecule. mdpi.com These bonds vibrate at specific frequencies, and when light of the same frequency interacts with them, it is absorbed. This interaction creates a unique "spectral fingerprint" that allows for the identification and structural analysis of chemical compounds. mdpi.comyoutube.com The two primary forms of vibrational spectroscopy are infrared (IR) spectroscopy and Raman spectroscopy. youtube.com
Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a prominent technique within vibrational spectroscopy that facilitates the analysis of samples in solid or liquid states with minimal preparation. The method has been utilized in the characterization of complex mixtures, such as essential oils, where the spectral data can help in identifying constituent components. researchgate.netacs.org While specific ATR-IR spectra for pure this compound are not detailed in the surveyed literature, the compound has been identified as a component in essential oils analyzed by this method. acs.orgnih.govmdpi.com
The structure of this compound contains several key functional groups—a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and saturated carbon-hydrogen (C-H) bonds within its bicyclic carene framework—that produce characteristic absorption bands in an IR spectrum. The expected vibrational frequencies for these groups provide a basis for its spectral identification.
Table 1: Representative ATR-IR Spectral Data for this compound Functional Groups
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 (Broad) | O-H Stretching | Alcohol |
| 3100 - 3000 | =C-H Stretching | Alkene |
| 3000 - 2850 | C-H Stretching | Alkane |
| 1680 - 1640 | C=C Stretching | Alkene |
| 1470 - 1430 | C-H Bending | Alkane |
| 1260 - 1000 | C-O Stretching | Secondary Alcohol |
This table represents typical wavenumber ranges for the indicated functional groups and serves as a reference for the spectral analysis of this compound.
Chromatographic Separation and Quantification Techniques
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. This differential partitioning results in the separation of the mixture's components.
Column Chromatography for Purification
Column chromatography is a fundamental preparative technique used to purify individual chemical compounds from a mixture. In this method, the stationary phase is packed into a vertical glass column, and the mobile phase is added to the top and percolates down through the column.
For the purification of terpenoids and their derivatives, silica (B1680970) gel is a commonly employed stationary phase. nih.govresearchgate.net Research involving the fractionation of plant extracts has utilized silica gel (100-200 mesh) column chromatography with a gradient elution system. researchgate.net A mobile phase consisting of a gradient of chloroform (B151607) and methanol (B129727) has been successfully used to separate compounds, indicating its suitability for the purification of moderately polar terpenoids like this compound from complex matrices. researchgate.net
Table 2: General Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh) researchgate.net |
| Mobile Phase (Eluent) | Gradient system, such as Chloroform/Methanol researchgate.net |
| Mode | Normal Phase |
| Application | Purification of this compound from reaction or extract mixtures |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate non-volatile mixtures and assess the purity of a compound. umich.edu The stationary phase is a thin layer of an adsorbent, like silica gel, coated on a flat carrier such as a glass plate. The separation principle is similar to that of column chromatography.
The Retention Factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. umich.edu In a study involving the purification of compounds from a plant extract, the purity of a fraction was assessed using TLC. researchgate.net A specific compound was identified as a pure, oily crystal with an Rƒ value of 0.88 when developed on a silica gel plate using a chloroform/methanol (9:1) solvent system. researchgate.net While an ideal Rƒ value is often considered to be in the range of 0.2 to 0.8, values outside this range can still provide useful information about the polarity of the compound relative to the chosen solvent system. umich.edu
Table 3: Research Findings for TLC Purity Assessment
| Parameter | Finding | Source |
| Stationary Phase | Silica Gel Plate | researchgate.net |
| Mobile Phase | Chloroform/Methanol (9:1 v/v) | researchgate.net |
| Retention Factor (Rƒ) | 0.88 | researchgate.net |
| Application | Purity assessment of a purified fraction | researchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for calculating molecular properties and reaction profiles with a favorable balance of accuracy and computational cost. mdpi.com
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. This modeling helps to elucidate reaction mechanisms by comparing the energy barriers of different possible pathways. mdpi.comresearchgate.net For instance, in cycloaddition reactions involving structures similar to the carene framework, DFT can distinguish between stepwise radical-mediated pathways and concerted cycloaddition mechanisms by calculating the activation energies for each. mdpi.com
Studies on related bicyclic monoterpenes, such as (+)-3-carene, have utilized DFT to understand their reactivity. For example, the condensation reaction of 3-carene (B45970) with formaldehyde (B43269) to produce valuable fragrance compounds has been explored using DFT. researchgate.net These calculations confirmed that the proposed reaction pathways were energetically favorable, which aligned with experimental observations. researchgate.net Such studies typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies.
While specific DFT studies modeling reaction mechanisms for trans-3-Caren-2-ol are not extensively documented in prominent literature, the principles are directly applicable. A hypothetical DFT study on the oxidation of this compound to its corresponding ketone, 3-caren-2-one, would involve the computational steps outlined in the table below.
Table 1: Hypothetical DFT Workflow for Oxidation of this compound
| Step | Description | Computational Output |
|---|---|---|
| 1. Geometry Optimization | Calculation of the lowest energy structure for the reactant (this compound), oxidant, and the product (3-caren-2-one). | Optimized 3D coordinates, electronic energy. |
| 2. Transition State Search | Identification of the highest energy point along the reaction coordinate connecting reactants and products. | Transition state geometry, imaginary frequency. |
| 3. Frequency Calculation | Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Vibrational frequencies, Zero-Point Energy (ZPE). |
| 4. Energy Profile | Calculation of the activation energy (Ea) and reaction energy (ΔErxn) by comparing the energies of the optimized structures. | Reaction coordinate diagram. |
Molecular Mechanics (MM) Calculations for Conformational Analysis
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is less computationally demanding than quantum methods like DFT, making it ideal for studying the conformational landscape of large and flexible molecules.
Conformational analysis of carene derivatives using computational methods has provided significant insights into their structural preferences. While the bicyclo[4.1.0]heptane skeleton of this compound imparts considerable rigidity, related isomers can exhibit greater flexibility. A computational study on 2-carene (B1609329) and 3-carene revealed that while 3-carene has a near-planar six-membered ring and exists predominantly as a single stable conformer, the isomeric 2-carene exists as two distinct, quasi-degenerate conformers. researchgate.net These conformers are connected by a large-amplitude ring-puckering motion and have different chiroptical properties. researchgate.net MM calculations can predict the relative steric energies and equilibrium populations of such conformers.
Table 2: Example of Conformational Analysis Data for an Isomeric Carene Data based on findings for (S)-(+)-2-carene. researchgate.net
| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| I | Puckered | 0.00 | ~58 |
| II | Puckered (alternate) | ~0.18 | ~42 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties. researchgate.net
For a compound like this compound, a QSPR model could be developed to predict properties such as boiling point, water solubility, or retention indices in chromatography. This involves calculating a wide range of molecular descriptors from the 2D or 3D structure and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. researchgate.net Although specific QSPR models focused solely on this compound are not prominent, its computed properties are available and could be used to develop such models. chemeo.comnih.gov
Table 3: Selected Computed Properties for this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 152.23 g/mol | PubChem nih.gov |
| logP (Octanol/Water) | 1.969 | Crippen Calculation chemeo.com |
| Boiling Point | 533.17 K | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization | 53.72 kJ/mol | Joback Calculated Property chemeo.com |
| Polar Surface Area | 20.2 Ų | Computed Property nih.gov |
| Standard Polar Retention Index | 1727 | NIST nih.gov |
Computational Approaches in Drug Design (related to carene scaffolds)
The concept of a molecular "scaffold" or "framework" is central to modern medicinal chemistry and drug discovery. lifechemicals.comnih.gov A scaffold represents the core structure of a class of compounds. The carene skeleton, being a chiral and rigid bicyclic structure, serves as an attractive scaffold for the synthesis of new bioactive molecules. researchgate.net
Computational techniques are pivotal in scaffold-based drug design. arxiv.org Starting with a known scaffold like carene, chemists can design a virtual library of derivatives by adding various functional groups. These virtual compounds can then be rapidly screened for potential biological activity using methods like molecular docking, where the molecules are computationally fitted into the binding site of a target protein. This process helps prioritize which compounds to synthesize and test in the lab.
Table 4: Computational Techniques in Scaffold-Based Drug Design
| Technique | Purpose | Application to Carene Scaffolds |
|---|---|---|
| Virtual Screening | Rapidly evaluate large libraries of compounds for potential activity. | Screen virtual libraries of carene derivatives against a biological target. |
| Molecular Docking | Predict the binding mode and affinity of a molecule to a protein target. | Assess how different functionalized carenes might bind to an enzyme's active site. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Define a pharmacophore based on an active carene derivative to search for new hits. |
| ADMET Prediction | Computationally estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluate the drug-likeness of novel carene-based compounds early in the design process. semanticscholar.org |
| Scaffold Hopping | Discover new, structurally distinct core structures with similar activity. | Replace the carene core with other bicyclic systems while maintaining key interactions. biosolveit.de |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (+)-3-Carene |
| 3-Caren-2-one |
| (S)-(+)-2-Carene |
| 2-Carene |
| 3-carene-2,5-dione |
| 3-caren-5-one |
| 3-carene oxide |
| 4-Acetyl-2-carenes |
| 4-acetoxymethyl-2-carenes |
| 4-hydroxymethyl-2-carenes |
| Benzyl (B1604629) benzoate (B1203000) |
| Camphene |
| Camphor |
| Caryophyllene (B1175711) |
| Caryophyllene oxide |
| Cinnamaldehyde |
| Cinnamyl acetate |
| D-limonene |
| Dimethylallyl pyrophosphate (DMAPP) |
| Eugenol (B1671780) |
| Eugenyl acetate |
| Germacrene D |
| Isopentenyl pyrophosphate (IPP) |
| Linalool |
| Myrcene |
| Nerolidol |
| Perilla alcohol |
| Perillaldehyde |
| Perillic acid |
| Perillartine |
| p-Cymene |
| Sabinene (B1680474) |
| Safrole |
| Terpinolene |
| α-Copaene |
| α-Humulene |
| α-Phellandrene |
| α-Pinene |
| β-Myrcene |
Structure Activity Relationship Sar Studies in Non Clinical Contexts
Correlation of Structure with Olfactory Properties
trans-3-Caren-2-ol is noted for its pleasant, sweet, and woody aroma. thegoodscentscompany.comsmolecule.com This olfactory profile is a key reason for its use in the flavor and fragrance industry. smolecule.com The parent compound, 3-carene (B45970), possesses a sweet and pungent odor with a woody character. thegoodscentscompany.com The introduction of a hydroxyl group at the C-2 position in the trans configuration to form this compound modifies this scent, contributing to its unique aromatic properties.
The position and orientation of the hydroxyl group are critical in determining the olfactory character. Isomeric variations of carenols and related oxygenated carene derivatives can exhibit different scent profiles, highlighting the importance of stereochemistry in olfaction. The biotransformation of carenes can lead to a variety of oxygenated products, including different ketones and alcohols, each with its own distinct aroma. nih.gov For instance, the biotransformation of (1S)-3-carene can yield (1S)-3-caren-5-one and (1S)-2-caren-4-one, which are ketones and would have different scent profiles compared to the alcohol this compound. researchgate.net
Cosmos bipinnatus (cultivated type), where it is a significant component at 19.21%. researchgate.net
Lavandula pubescens, found in the leaves (0.76%), stems (2.51%), and flowers (1.12%). mdpi.com
Zanthoxylum species, where its concentration varies among different types. k-state.edu
Rosmarinus officinalis, present as a minor component (0.20%). semanticscholar.orgresearchgate.net
Chloranthus species, with 0.67% in C. japonicus and 1.46% in C. multistachys. znaturforsch.com
Sumac fruit essential oil, containing 0.1% this compound. openmicrobiologyjournal.com
The essential oil of Schinus terebinthifolius. scielo.br
The presence of this compound alongside other volatile compounds in these essential oils contributes to their complex and unique aromas. The interaction and synergistic effects of these different molecules create the final perceived scent.
Investigating the Role of this compound and Derivatives in Antimicrobial Activity
The antimicrobial properties of this compound and related carene derivatives have been a subject of significant interest, particularly in the context of naturally derived antimicrobial agents.
Essential oils are complex mixtures of volatile compounds, and their antimicrobial activity is often attributed to the synergistic or additive effects of their constituents. This compound is a component of several essential oils that have demonstrated antimicrobial properties.
The essential oil of the cultivated type of Cosmos bipinnatus, which contains 19.21% this compound, has shown promising antimicrobial activities. researchgate.net This oil was effective against all ten pathogenic bacteria and six pathogenic fungi tested. researchgate.net Similarly, essential oils from Chloranthus japonicus and Chloranthus multistachys, containing 0.67% and 1.46% this compound respectively, exhibited strong antimicrobial activity against most tested microorganisms. znaturforsch.com
Table 1: Antimicrobial Activity of Essential Oils Containing this compound
| Plant Source | Percentage of this compound | Observed Antimicrobial Activity | Reference |
|---|---|---|---|
| Cosmos bipinnatus (cultivated) | 19.21% | Effective against 10 pathogenic bacteria and 6 pathogenic fungi. | researchgate.net |
| Chloranthus japonicus | 0.67% | Strong activity against most tested microorganisms with inhibition zones from 8.1 to 22.2 mm. | znaturforsch.com |
| Chloranthus multistachys | 1.46% | Strong activity against most tested microorganisms with inhibition zones from 8.1 to 22.2 mm. | znaturforsch.com |
The biotransformation of carenes, including 3-carene, can generate a variety of oxygenated derivatives with potential antimicrobial properties. nih.govresearchgate.net These enzymatic transformations can introduce functional groups, such as hydroxyl and carbonyl groups, which can enhance the biological activity of the parent monoterpene.
Studies have shown that the biotransformation of (1S)-2-carene and (1S)-3-carene by Picea abies suspension culture leads to the formation of several oxygenated products. nih.govresearchgate.net While this compound itself was not a major product in this specific study, other oxygenated carenes like (1S)-2-caren-4-one and (1S)-3-caren-5-one were identified. researchgate.net Research indicates that such carene biotransformation products often exhibit antifungal and antibacterial properties. nih.gov
For example, p-mentha-1,5-dien-8-ol, a biotransformation product of carene, has demonstrated significant antimicrobial activity against Staphylococcus and Streptococcus species. nih.gov Another related compound, p-cymen-8-ol, found in the essential oil of Chaerophyllum byzantinum, has shown good anticandidal activity. researchgate.net These findings suggest that the oxygenated derivatives of carene, a class to which this compound belongs, are a promising source of antimicrobial compounds.
Structure-Activity Relationships for Enzyme Inhibition (e.g., TDP1 inhibitors derived from carene)
Recent research has explored the potential of carene derivatives as inhibitors of enzymes involved in disease processes. One such target is Tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that is a promising target for the development of agents that can sensitize cancer cells to chemotherapy.
Studies have investigated the anti-TDP1 activity of derivatives of (+)-3-carene. nih.gov In this research, (+)-3-carene was first isomerized to (+)-2-carene, which then reacted with various aldehydes to synthesize derivatives with hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane skeletons. nih.gov These compounds were found to inhibit the TDP1 enzyme at micro- and submicromolar concentrations. nih.govresearchgate.net
The structure-activity relationship analysis revealed that the nature of the substituent at a specific position on the derivative's skeleton was crucial for its inhibitory activity. nih.gov For instance, compounds with heterocyclic substituents showed significant TDP1 inhibition, with IC50 values ranging from 0.65 to 28 μM. nih.gov In contrast, derivatives with aromatic and alkyl substituents at the same position did not exhibit activity against TDP1. nih.gov This highlights the importance of specific structural features for effective enzyme inhibition.
While these studies did not directly use this compound as a starting material, they demonstrate the potential of the carene scaffold as a basis for designing potent enzyme inhibitors. The introduction of different functional groups and ring systems onto the carene backbone allows for the fine-tuning of biological activity.
Table 2: TDP1 Inhibitory Activity of Selected (+)-3-Carene Derivatives
| Compound Type | Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| Hexahydroisobenzofuran derivative | Thiophen-2-yl | 4.85 | nih.gov |
| 3-Oxabicyclo[3.3.1]nonane derivative | Thiophen-2-yl | 3.35 | nih.gov |
| 3-Oxabicyclo[3.3.1]nonane derivative | (Specific heterocyclic substituent) | 0.65 | nih.gov |
| Hexahydroisobenzofuran derivative | Aromatic/Alkyl | Inactive | nih.gov |
Influence of Stereochemistry on Biological Activity Profiles
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a compound.
In the context of carene derivatives, the stereochemistry of the molecule is a critical determinant of its biological properties. For example, in the study of TDP1 inhibitors derived from (+)-3-carene, the specific stereochemistry of the resulting hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane skeletons is crucial for their interaction with the enzyme's active site.
While specific studies focusing solely on the influence of the stereochemistry of this compound on its various biological activities are not extensively detailed in the provided context, the principles of stereoselectivity in biological systems are well-established. For instance, research on other cyclic compounds, such as oleandomycin (B1677203) derivatives, has shown that altering the stereochemistry at certain positions can significantly impact antibacterial and anti-inflammatory activity. nih.gov
The biotransformation of carenes is often a stereospecific process, leading to the formation of chiral oxygenated products. researchgate.net The specific enzymes involved, such as cytochrome P450s, catalyze reactions that produce a particular stereoisomer. researchgate.net This enzymatic control over stereochemistry is vital, as the resulting isomers can have different biological activities.
Therefore, it can be inferred that the trans configuration of the hydroxyl group in this compound is a key factor in its observed properties. A change to a cis configuration or a different enantiomeric form would likely result in a molecule with a different olfactory profile and altered antimicrobial or enzyme-inhibitory activity.
Methodological Advancements in Trans 3 Caren 2 Ol Research
Developments in Analytical Techniques for Trace Analysis
The accurate detection and quantification of trans-3-Caren-2-ol, often present in minute quantities within complex matrices like essential oils and biological samples, necessitate highly sensitive and selective analytical methods.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. rjptonline.orgnih.gov Recent developments have focused on enhancing its performance for trace analysis. High-temperature headspace sampling coupled with GC-MS has emerged as a robust method for quantitating terpenoids, offering excellent repeatability and intermediate precision. acs.org This approach is particularly useful for analyzing processed materials or samples intended for high-temperature applications. nih.gov Furthermore, the use of advanced ionization techniques and high-resolution mass spectrometers allows for the unambiguous identification of isomers and trace-level components. acs.org
Solid-phase microextraction (SPME) is another valuable tool that has been refined for terpenoid analysis. nih.gov While SPME offers high sensitivity, variations in fiber chemistry can impact selectivity. To address this, methods combining SPME with other extraction techniques, such as solid-phase extraction (SPE), have been developed to enhance the recovery and detection of low-concentration terpenoids from complex mixtures. tandfonline.com
The challenge of co-eluting compounds in complex chromatograms is being addressed by innovative detector technology. Gas chromatography with vacuum ultraviolet (VUV) spectroscopy provides highly featured and distinct absorption spectra for different terpenes, enabling their differentiation even when they are not fully separated chromatographically. researchgate.net This "deconvolution" capability is a significant step forward in the reliable qualitative and quantitative analysis of terpenes in their natural mixtures. researchgate.net
Table 1: Comparison of Modern Analytical Techniques for Terpenoid Analysis
| Technique | Principle | Advantages for trans-3-Caren-2-ol Analysis | Recent Advancements |
|---|---|---|---|
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. acs.org | High sensitivity and specificity for identifying and quantifying terpenoids. rjptonline.org | High-temperature headspace sampling, advanced ionization sources, high-resolution mass spectrometry. acs.orgnih.govacs.org |
| SPE-HS-SPME | Combines solid-phase extraction for sample cleanup and concentration with headspace solid-phase microextraction for sensitive detection. tandfonline.com | Improved extraction efficiency and sensitivity for trace terpenoids in complex matrices. tandfonline.com | Optimization of extraction parameters (e.g., column type, elution volume, temperature). tandfonline.com |
| GC-VUV | Utilizes vacuum ultraviolet spectroscopy for detection, providing unique absorption spectra for different compounds. researchgate.net | Ability to deconvolve co-eluting peaks, improving qualitative and quantitative accuracy in complex mixtures. researchgate.net | Development of data analysis software for spectral deconvolution. researchgate.net |
Innovations in Stereoselective Synthesis Methods
The specific stereochemistry of this compound is crucial for its biological activity and aroma properties. Consequently, the development of stereoselective synthesis methods is of paramount importance.
A significant body of research focuses on the use of naturally occurring chiral monoterpenes, such as (+)-3-carene and (+)-2-carene, as starting materials for the synthesis of various chiral compounds. lboro.ac.ukresearchgate.net These terpenes provide a readily available chiral pool from which complex molecules can be constructed.
One established route to carane-type hydroxythiols involves the oxidation of 3-carene (B45970) to form a trans-epoxide, which can then be isomerized and further transformed to yield the desired products. researchgate.net For instance, the oxidation of 3-carene with m-chloroperoxybenzoic acid (m-CPBA) selectively produces trans-epoxycarane. researchgate.net This intermediate can then undergo a series of reactions, including isomerization and reduction, to produce diastereomeric β-hydroxythiols. researchgate.net
Advancements in catalysis have also opened new avenues for stereoselective synthesis. Amine-catalyzed stereoselective α-aminomethylation of furanoside-derived aldehydes has been shown to produce C4'-functionalized derivatives with high diastereoselectivity. diva-portal.org While not directly applied to this compound in the cited literature, such catalytic strategies hold promise for the development of novel and efficient synthetic routes to this and other chiral terpenoids.
Table 2: Key Strategies in the Stereoselective Synthesis of Carene Derivatives
| Starting Material | Key Transformation | Catalyst/Reagent | Outcome |
|---|---|---|---|
| (+)-3-Carene | Epoxidation followed by isomerization and reduction. researchgate.net | m-CPBA, diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP), LiAlH4. researchgate.net | Formation of isomeric α,β-hydroxythiols. researchgate.net |
| (+)-3-Carene | Allylic amination. | Selenium diimide. researchgate.net | Introduction of a nitrogen-containing functional group. researchgate.net |
| Furanoside-derived aldehyde | α-Aminomethylation. diva-portal.org | Chiral amine catalysts. diva-portal.org | Stereoselective formation of C4'-functionalized furanosides. diva-portal.org |
Integration of Omics Technologies in Biotransformation Studies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of biotransformation processes involving terpenes. nih.govnih.gov These high-throughput analytical tools provide a systems-level understanding of how microorganisms and plant cells metabolize compounds like this compound.
The advancement of omics has facilitated the identification of key enzymes and metabolic pathways involved in terpenoid synthesis and modification. mdpi.com This knowledge is crucial for metabolic engineering and synthetic biology approaches aimed at the microbial production of valuable terpenoids. mdpi.com For example, transcriptomic and proteomic analyses of terpene-producing strains of E. coli have helped to identify and overcome bottlenecks in production pathways. nih.gov
Integrated proteomic and metabolomic analyses have been used to unravel the antibacterial mechanism of 3-carene against Pseudomonas fragi. researchgate.net This study revealed that 3-carene treatment led to differential expression of numerous proteins and metabolites, primarily affecting amino acid metabolism, fatty acid degradation, and the tricarboxylic acid (TCA) cycle. researchgate.net Such detailed mechanistic insights are invaluable for understanding the biological effects of this compound and related compounds.
In the context of plant biotechnology, omics-based approaches are used to discover and characterize new enzymes involved in terpene metabolism. For instance, transcriptomic analysis of Lavandula species has led to the identification of several terpene synthases, including a 3-carene synthase. cdnsciencepub.com
Table 3: Applications of Omics Technologies in Terpene Research
| Omics Technology | Application | Key Findings |
|---|---|---|
| Transcriptomics | Identification of genes involved in terpene biosynthesis and biotransformation. mdpi.comkmutnb.ac.th | Discovery of novel terpene synthases and other key enzymes. cdnsciencepub.com |
| Proteomics | Analysis of protein expression changes in response to terpene exposure. nih.govresearchgate.net | Identification of metabolic pathway bottlenecks and mechanisms of action. nih.gov |
| Metabolomics | Profiling of metabolite changes during biotransformation or in response to terpene treatment. researchgate.netkmutnb.ac.th | Elucidation of metabolic pathways affected by terpenes. researchgate.net |
| Multi-omics | Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data. nih.govmdpi.com | Comprehensive understanding of cellular responses to terpenes and optimization of microbial production. nih.gov |
Application of Chemometrics for Complex Mixture Analysis
Essential oils and other natural extracts containing this compound are inherently complex mixtures. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for extracting meaningful information from this complexity. mdpi.com
Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are widely used chemometric techniques for classifying samples based on their chemical profiles. preprints.orgresearchgate.net For example, PCA and HCA have been successfully applied to GC-MS data to categorize Citrus essential oils based on their antioxidant properties and to identify the compounds that contribute most to this activity. preprints.org
Partial Least Squares (PLS) regression is another valuable chemometric tool, particularly for quantitative analysis of components in complex mixtures. acs.orgacs.org PLS can be used to build predictive models from spectroscopic data, such as that obtained from Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to determine the concentration of individual terpenes. acs.orged.gov
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method used to identify variables that are responsible for discriminating between different groups of samples. researchgate.net This technique has been employed to pinpoint specific compounds, such as α-pinene, sabinene (B1680474), and δ-3-carene, that can differentiate between various plant species based on their essential oil composition. researchgate.net The application of these chemometric approaches is essential for quality control, authentication, and understanding the structure-activity relationships of complex natural products. ethz.ch
Future Directions and Research Gaps
Exploration of Undiscovered Biotransformation Pathways
The enzymatic modification of terpenes offers an environmentally benign route to novel, high-value compounds. While the biotransformation of the parent terpene, 3-carene (B45970), has been explored using various microorganisms and plant cell cultures, yielding an array of oxygenated products, the specific metabolic fate of trans-3-Caren-2-ol is largely uncharted territory. mdpi.comresearchgate.net
A significant research gap exists in understanding how microorganisms (such as bacteria, fungi, and yeast) and plant-based systems metabolize this compound. Future research should focus on screening diverse microbial collections to identify strains capable of transforming this substrate. Such studies could uncover novel enzymatic reactions leading to new derivatives through processes like hydroxylation, oxidation, reduction, or glycosylation. mdpi.comfrontiersin.org Identifying these new metabolic pathways and the enzymes responsible would not only create a library of novel compounds but also provide biocatalytic tools for green chemistry applications. For example, the fungus Penicillium nigricans has been shown to transform Δ3-carene into various neutral and acidic metabolites, suggesting that related species could be potent biocatalysts for modifying this compound. researchgate.net
Development of Novel Catalytic Systems for Sustainable Synthesis
The increasing demand for sustainable chemical production necessitates a move away from traditional, often harsh, synthetic methods toward greener alternatives. iciq.orgrsc.org The synthesis of specific, functionalized terpenes like this compound requires high selectivity, which can be a significant chemical challenge. A key future direction is the development of innovative catalytic systems that can efficiently and selectively synthesize this molecule and its derivatives from abundant natural precursors like 3-carene.
Research should be directed towards:
Heterogeneous Catalysts: Designing solid catalysts, such as zeolites, metal-organic frameworks (MOFs), or functionalized mesoporous silicas, that can facilitate reactions like stereoselective hydroxylation or isomerization under mild conditions. These catalysts offer the advantages of easy separation and reusability.
Biocatalysis: Employing isolated enzymes (e.g., P450 monooxygenases, dehydrogenases) or whole-cell systems to perform highly specific transformations. This approach can provide unparalleled stereoselectivity, which is often difficult to achieve through conventional chemistry.
Photocatalysis and Electrocatalysis: Investigating light- or electricity-driven reactions that can activate C-H bonds or introduce functional groups onto the carene skeleton in a controlled manner, minimizing waste and energy consumption.
The table below outlines potential catalytic systems for future investigation.
| Catalytic System | Potential Reaction | Advantages | Research Focus |
| Zeolites | Isomerization, Epoxidation | Shape selectivity, thermal stability, reusability | Tailoring pore size and acidity for selective synthesis of carene derivatives. |
| Immobilized Enzymes | Stereoselective Hydroxylation | High specificity, mild reaction conditions, biodegradable | Discovery and immobilization of novel enzymes for targeted functionalization. |
| Metal-Organic Frameworks (MOFs) | Oxidation, C-H activation | High surface area, tunable structure, active metal sites | Designing MOFs with specific active sites for the oxidation of 3-carene to this compound. |
| Photocatalysts (e.g., TiO2) | Redox Reactions | Uses light energy, ambient conditions | Developing systems for the selective photo-oxidation of the carene backbone. |
In-depth Mechanistic Studies of Uncharacterized Reactions
A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While numerous reactions of the parent 3-carene, such as epoxidation and isomerization, have been documented, detailed mechanistic insights into the reactivity of the hydroxylated derivative, this compound, are sparse. orientjchem.orgresearchgate.netresearchgate.net
Future research must pivot to in-depth mechanistic studies of its characteristic reactions, including oxidation, esterification, and dehydration. smolecule.com This can be achieved through a synergistic combination of experimental and computational methods. Experimental approaches like kinetic analysis, isotope labeling studies, and in-situ spectroscopic monitoring can provide empirical data on reaction pathways and intermediates. These experimental findings can then be complemented by quantum chemical calculations to map out potential energy surfaces, identify transition states, and elucidate the electronic factors that govern reactivity and selectivity. nih.gov Such detailed studies will provide the foundational knowledge needed to precisely control chemical transformations involving this compound.
Advanced Computational Modeling for Predictive Research
Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery while minimizing experimental costs. ucdavis.edu For this compound, advanced computational modeling represents a significant and largely untapped area of research. Future work should leverage a range of computational techniques to predict its properties and reactivity. researchgate.net
Key areas for computational investigation include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of this compound, predict its spectral properties (NMR, IR), and model reaction mechanisms and energy barriers. nih.govle.ac.uk
Molecular Docking: To explore its biological potential, molecular docking simulations can predict how this compound and its virtual derivatives might bind to the active sites of specific enzymes or protein receptors, guiding the design of new bioactive compounds.
Machine Learning (ML) and QSAR: By building quantitative structure-activity relationship (QSAR) models from experimental data, it may be possible to predict the biological activity or physical properties of novel, unsynthesized derivatives of this compound. nih.gov
The following table summarizes the application of these modeling techniques.
| Computational Method | Application for this compound | Research Goal |
| Density Functional Theory (DFT) | Reaction mechanism analysis, spectroscopic prediction | Elucidate reaction pathways; confirm experimental structures. |
| Molecular Docking | Binding affinity prediction with biological targets | Identify potential pharmaceutical or agrochemical targets. |
| Molecular Dynamics (MD) | Simulation of conformational changes and interactions | Understand dynamic behavior in solution or at interfaces. |
| QSAR/Machine Learning | Prediction of bioactivity and properties | Accelerate the discovery of new derivatives with desired functions. |
Investigation of Broader Structure-Activity Landscape for New Applications
Preliminary studies have suggested that this compound possesses antimicrobial and insecticidal properties. smolecule.com However, its full biological potential remains largely unexplored. A significant research gap is the lack of a systematic investigation into its structure-activity relationships (SAR). nih.govyoutube.com Understanding how modifications to its chemical structure affect its biological function is key to unlocking new applications. frontiersin.orgmdpi.com
Future research should focus on the rational design and synthesis of a library of this compound derivatives. By systematically modifying the hydroxyl group (e.g., through esterification or etherification) or other parts of the carene skeleton, researchers can probe the chemical features essential for its activity. These new compounds should then be screened against a wide range of biological targets to explore potential applications in:
Pharmaceuticals: Testing for anti-inflammatory, analgesic, anticancer, or antiviral activities.
Agrochemicals: Expanding on its known insecticidal properties to develop novel, potentially biodegradable pesticides or fungicides.
Materials Science: Exploring its use as a chiral building block or a monomer for the synthesis of sustainable and functional polymers. mdpi.comscispace.com
This comprehensive approach will build a detailed SAR map, guiding the development of potent and selective molecules for targeted applications and elevating the value of this naturally derived chemical scaffold.
Q & A
Q. How can researchers address variability in this compound emission rates from natural sources?
Q. What ethical and reproducibility standards apply to publishing this compound research?
- Answer : Follow COPE guidelines for data transparency: deposit raw chromatograms in repositories (e.g., Zenodo), document instrument parameters (column type, ionization voltage), and use ISA-Tab format for metadata. Peer reviews should verify adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
